molecular formula C9H9NO4S B15158412 4-Mercapto-3-nitrobenzoic acid ethyl ester

4-Mercapto-3-nitrobenzoic acid ethyl ester

Cat. No.: B15158412
M. Wt: 227.24 g/mol
InChI Key: VYDLIVGDTQTYCZ-UHFFFAOYSA-N
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Description

4-Mercapto-3-nitrobenzoic acid ethyl ester is an organic compound that belongs to the class of nitrobenzoic acid derivatives It is characterized by the presence of a mercapto group (-SH) and a nitro group (-NO2) attached to a benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Mercapto-3-nitrobenzoic acid ethyl ester typically involves the esterification of 4-Mercapto-3-nitrobenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce reaction times. The choice of solvents and catalysts can also be tailored to minimize environmental impact and improve process sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Mercapto-3-nitrobenzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Mercapto-3-nitrobenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive mercapto group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Mercapto-3-nitrobenzoic acid ethyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Mercapto-3-nitrobenzoic acid: Lacks the ethyl ester group but shares similar reactivity.

    4-Nitrobenzoic acid ethyl ester: Lacks the mercapto group, making it less reactive in thiol-specific reactions.

    3-Nitrobenzoic acid ethyl ester: Similar structure but with the nitro group in a different position, affecting its chemical properties.

Uniqueness

4-Mercapto-3-nitrobenzoic acid ethyl ester is unique due to the combination of the mercapto and nitro groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

ethyl 3-nitro-4-sulfanylbenzoate

InChI

InChI=1S/C9H9NO4S/c1-2-14-9(11)6-3-4-8(15)7(5-6)10(12)13/h3-5,15H,2H2,1H3

InChI Key

VYDLIVGDTQTYCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)S)[N+](=O)[O-]

Origin of Product

United States

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